molecular formula C11H9F3N4S B254565 4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No. B254565
M. Wt: 286.28 g/mol
InChI Key: LGPSPDOJOHZPPH-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the triazole family and has a trifluoromethyl group that makes it highly reactive and versatile.

Mechanism of Action

The mechanism of action of 4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. It may also work by disrupting the normal functioning of cells and interfering with cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide are complex and depend on the specific application. In general, it has been found to have cytotoxic effects on cancer cells and antimicrobial effects on bacteria and fungi. It may also have effects on the immune system and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide in lab experiments include its versatility, reactivity, and unique properties. It can be used in a variety of applications and can be easily synthesized. However, its limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for research involving 4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide. These include further studies on its mechanism of action, development of new materials and drugs using this compound, and exploration of its potential in biomedical applications such as imaging and drug delivery. Additionally, research on the environmental impact of this compound and its degradation products is needed.

Synthesis Methods

The synthesis method of 4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves the reaction of 2-methylbenzaldehyde and 4-amino-5-(trifluoromethyl)-1,2,4-triazole in the presence of hydrazine hydrate and sulfur powder. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide has been used in various scientific research applications. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, it has been used in the development of new materials such as polymers and nanoparticles.

properties

Product Name

4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Molecular Formula

C11H9F3N4S

Molecular Weight

286.28 g/mol

IUPAC Name

4-[(E)-(2-methylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H9F3N4S/c1-7-4-2-3-5-8(7)6-15-18-9(11(12,13)14)16-17-10(18)19/h2-6H,1H3,(H,17,19)/b15-6+

InChI Key

LGPSPDOJOHZPPH-GIDUJCDVSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F

SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)(F)F

Origin of Product

United States

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